ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(3,4-dichlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorobenzylidene group, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of ethyl acetoacetate with 3,4-dichlorobenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dichlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(3,4-dichlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dichlorobenzylidene group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl 4-(3,4-dichlorobenzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(3,4-dichlorobenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a phenyl group instead of an isobutyl group.
Ethyl (2E)-2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a thiazolo[3,2-a]pyrimidine ring instead of a pyrrole ring.
4,6-Diamino-5-(3,4-dichlorobenzylidene)pyrimidin-2(5H)-one: A pyrimidine derivative with similar dichlorobenzylidene substitution.
Properties
Molecular Formula |
C19H21Cl2NO3 |
---|---|
Molecular Weight |
382.3g/mol |
IUPAC Name |
ethyl (4Z)-4-[(3,4-dichlorophenyl)methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C19H21Cl2NO3/c1-5-25-19(24)17-12(4)22(10-11(2)3)18(23)14(17)8-13-6-7-15(20)16(21)9-13/h6-9,11H,5,10H2,1-4H3/b14-8- |
InChI Key |
WIGOLPLZGNTLSY-ZSOIEALJSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)Cl)Cl)CC(C)C)C |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C=C2)Cl)Cl)CC(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)Cl)Cl)CC(C)C)C |
Origin of Product |
United States |
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